molecular formula C15H11Cl2N3O4 B11999165 2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11999165
M. Wt: 368.2 g/mol
InChI Key: ZEQJWNCCLWAZRD-QGMBQPNBSA-N
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Description

2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes both nitro and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(4-chloro-2-nitrophenoxy)acetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 4-chlorobenzaldehyde under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

    Nucleophiles: Amines, thiols, or alkoxides.

    Condensation Reagents: Aldehydes or ketones.

Major Products

    Reduction: Formation of 2-(4-amino-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of hydrazones with different carbonyl compounds.

Scientific Research Applications

2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro and chloro groups may play a role in its biological activity by interacting with enzymes or receptors. The hydrazide group can form covalent bonds with target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-nitrophenoxy)acetic acid
  • 4-chloro-2-nitrophenylacetic acid
  • 2-(4-chloro-2,5-dimethylphenylthio)acetic acid

Uniqueness

2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl2N3O4

Molecular Weight

368.2 g/mol

IUPAC Name

2-(4-chloro-2-nitrophenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Cl2N3O4/c16-11-3-1-10(2-4-11)8-18-19-15(21)9-24-14-6-5-12(17)7-13(14)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+

InChI Key

ZEQJWNCCLWAZRD-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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